Spectroscopic Profile of (2-Methyl-benzylamino)-acetic acid: A Technical Guide
Spectroscopic Profile of (2-Methyl-benzylamino)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (2-Methyl-benzylamino)-acetic acid. The information is compiled from publicly available data on structurally related compounds, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines generalized experimental protocols for obtaining such data.
Chemical Structure and Properties
(2-Methyl-benzylamino)-acetic acid is a derivative of the amino acid glycine, where one of the amino protons is replaced by a 2-methylbenzyl group.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 2-((2-Methylbenzyl)amino)acetic acid |
| CAS Number | Not available |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for (2-Methyl-benzylamino)-acetic acid. This data is inferred from the analysis of similar compounds and known spectroscopic principles.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic, benzylic, methylene, and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 4.1 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |
| ~ 3.3 | Singlet | 2H | Methylene protons (-CH₂-COOH) |
| ~ 2.4 | Singlet | 3H | Methyl protons (-CH₃) |
| ~ 10-12 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~ 2-3 | Broad Singlet | 1H | Amine proton (-NH-) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum will show characteristic peaks for the carboxylic acid, aromatic, benzylic, methylene, and methyl carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170-175 | Carboxylic acid carbon (-COOH) |
| ~ 135-140 | Quaternary aromatic carbon (C-CH₃) |
| ~ 130-135 | Quaternary aromatic carbon (C-CH₂NH) |
| ~ 125-130 | Aromatic carbons (-CH) |
| ~ 50-55 | Benzylic carbon (-CH₂-Ph) |
| ~ 45-50 | Methylene carbon (-CH₂-COOH) |
| ~ 18-22 | Methyl carbon (-CH₃) |
IR (Infrared) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3000-2850 | Medium | C-H stretch (Aromatic and Aliphatic) |
| ~ 1700 | Strong | C=O stretch (Carboxylic acid) |
| ~ 1600, ~1450 | Medium-Weak | C=C stretch (Aromatic ring) |
| ~ 1150 | Medium | C-N stretch |
| ~ 750 | Strong | C-H bend (Ortho-substituted aromatic) |
MS (Mass Spectrometry) Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| m/z (Mass-to-charge ratio) | Relative Intensity | Assignment |
| 179 | High | [M]⁺, Molecular ion |
| 105 | High | [M - CH₂COOH]⁺, loss of the acetic acid moiety |
| 91 | Medium | [C₇H₇]⁺, Tropylium ion |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
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Dissolve 5-10 mg of (2-Methyl-benzylamino)-acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).
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Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
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Record a background spectrum of the empty ATR accessory.
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Record the sample spectrum. The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
Sample Preparation:
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Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
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The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition:
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Acquire the mass spectrum in positive or negative ion mode.
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The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-500).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like (2-Methyl-benzylamino)-acetic acid.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (2-Methyl-benzylamino)-acetic acid.
This guide provides a foundational understanding of the expected spectroscopic properties of (2-Methyl-benzylamino)-acetic acid. Experimental verification is essential to confirm these predictions and to fully characterize the compound.
